2,3,4,6-Tetra-O-acetyl-D-glucopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

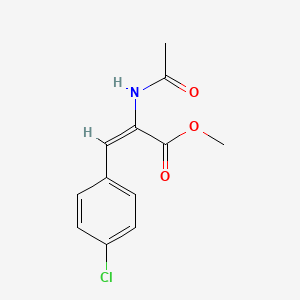

2,3,4,6-Tetra-O-acetyl-D-glucopyranose, also known as T-AcGlu, is a tetra-O-acetylated form of D-glucopyranose, a six-carbon sugar. It is a derivative of glucose, and is found in many natural products. T-AcGlu is a valuable compound for research purposes due to its unique properties. It can be used in a variety of synthetic and analytical applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Improved Synthesis : Sun Yu (2010) discussed an improved synthesis process for 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose, highlighting its importance and optimizing its production for safer and more environmentally benign applications (Sun Yu, 2010).

Synthesis of β,β-Octaacetyltrehalose : Cook, Khan, and Brown (1984) described the synthesis of β,β-octaacetyltrehalose using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose, a process crucial for carbohydrate chemistry (Cook, Khan, & Brown, 1984).

Synthesis of Thio and Seleno Sugar Esters : Zingaro and Thomson (1973) worked on synthesizing thio and seleno sugar esters of dialkylarsinous acids using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose, contributing to developments in organometallic chemistry (Zingaro & Thomson, 1973).

Use in Glycosylation : Excoffier, Gagnaire, and Vignon (1976) utilized 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose in glycosylation processes, particularly in the synthesis of gentiotriose and gentiotetraose derivatives (Excoffier, Gagnaire, & Vignon, 1976).

Inhibition of Glucose Transport : Lacko and Burger (1964) investigated the inhibition of glucose transport into human erythrocytes by 2,3,4,6-tetra(O-acetyl)-β-D-glucopyranose, providing insights into its biochemical interactions (Lacko & Burger, 1964).

Molecular and Crystal Structure Studies : Noguchi et al. (1994) analyzed the molecular and crystal structure of a tetrasaccharide involving 2,3,4,6-tetra-O-acetyl-β-d-glucopyranose, contributing to structural carbohydrate research (Noguchi et al., 1994).

Carcinostatic Activity Screening : Rosenthal and Zingaro (1980) synthesized diorganylarsino derivatives of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose to screen for carcinostatic activity, indicating its potential in medical research (Rosenthal & Zingaro, 1980).

Synthesis in Organic Chemistry : Giese and Gröninger (2003) focused on the synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-α-D-glucopyranose, demonstrating the compound's relevance in organic synthesis (Giese & Gröninger, 2003).

Glycopeptide Synthesis : Hollósi et al. (1991) used a derivative of 2,3,4,6-tetra-O-acetyl-D-glucopyranose in the solid-phase synthesis of glycopeptides, highlighting its utility in peptide chemistry (Hollósi et al., 1991).

Glucosinolate Synthesis : Robertson and Botting (2006) described a synthesis method for glucosinolates using 2,3,4,6-tetra-O-acetyl-thio-β-D- [1-H,6-H]glucopyranose, important for analytical chemistry (Robertson & Botting, 2006).

Future Directions

The future directions of research involving 2,3,4,6-Tetra-O-acetyl-D-glucopyranose are promising. It is a valuable intermediate towards the synthesis of heparin-like GAGs and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets . Its potential applications in diabetes, cancer, and HIV treatment are also being explored .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in carbohydrate metabolism .

Mode of Action

It’s known that acetylated glucopyranoses can undergo deacetylation and dealkylation . These processes might influence the interaction of the compound with its targets.

Biochemical Pathways

Glucopyranoses and their derivatives are known to play a significant role in various biochemical processes, including energy production and storage .

Result of Action

Glucopyranoses and their derivatives are known to be involved in various biological processes, including energy production, signal transduction, and cell-cell communication .

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetra-O-acetyl-D-glucopyranose plays a significant role in biochemical reactions, particularly in the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is involved in the production of inositol phosphates, crucial for cell signaling . Additionally, this compound is used in the preparation of anionic surfactants, which are essential in various biochemical applications .

Cellular Effects

This compound influences various cellular processes by acting as a substrate for enzymatic reactions. It affects cell signaling pathways by participating in the synthesis of inositol phosphates, which are key regulators of cellular functions . Furthermore, this compound can impact gene expression and cellular metabolism by modulating the activity of enzymes involved in glucose metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it serves as a substrate for inositol synthase, facilitating the production of inositol phosphates . The acetyl groups on the molecule enhance its binding affinity and stability, allowing it to effectively participate in biochemical reactions . Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can undergo hydrolysis in the presence of water, leading to the formation of D-glucose and acetic acid . Long-term studies have shown that the compound maintains its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At higher doses, it may exhibit toxic effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. It interacts with enzymes such as inositol synthase and glucose-6-phosphate dehydrogenase, influencing the production of inositol phosphates and glucose-6-phosphate . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s acetyl groups enhance its solubility, allowing it to diffuse more easily across cellular membranes . It can accumulate in specific cellular compartments, such as the cytoplasm and endoplasmic reticulum, where it participates in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments, such as the cytoplasm, endoplasmic reticulum, and Golgi apparatus, through targeting signals and post-translational modifications . Its localization can affect its activity and function, enabling it to participate in localized biochemical processes .

properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RQICVUQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of the anomeric center reactivity in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses?

A: Research on the iodination of monosaccharide derivatives [] shows that the anomeric center in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses exhibits varying reactivity depending on the substituent at the C-1 position. The rate of iodination decreases in the order: OAc > OBz ≈ OH >> OCH3. This selectivity is crucial for targeted modifications and synthesis of specific carbohydrate derivatives.

Q2: Can 2,3,4,6-Tetra-O-acetyl-D-glucopyranose be used to synthesize other important carbohydrate derivatives?

A: Yes, this compound serves as a versatile precursor for synthesizing various carbohydrate derivatives. For example, it can be converted to 2,3,4,6-tetra-O-acetyl-1-O-(methylthio)thiocarbonyl-D-glucopyranose through phase transfer methods []. This derivative is useful in carbohydrate chemistry for its ability to undergo further transformations.

Q3: Are there specific reaction conditions that favor the formation of particular derivatives from this compound?

A: Absolutely. The reaction conditions significantly influence the outcome of derivatization reactions. In the iodination study [], iodotrimethylsilane generated in situ was key for selective iodine introduction. Additionally, the choice of protecting groups on the sugar molecule, such as acetyl or benzoyl groups [], plays a vital role in directing the reaction pathway towards desired products.

Q4: Can this compound be used in the synthesis of naturally occurring compounds?

A: Yes, research shows that this compound can be employed in the synthesis of naturally occurring compounds like rothindin, an isoflavone glycoside []. The reaction utilizes 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose and 7-hydroxy-3′,4′-methylenedioxyisoflavone (ψ-baptigenin) under specific conditions to produce the desired glycoside.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

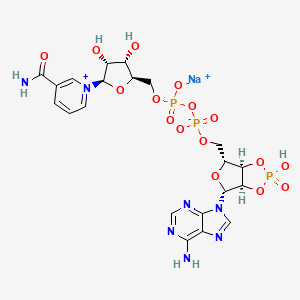

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

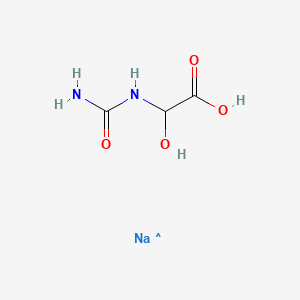

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)